sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate
Description
The compound sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate features a bicyclic furo-dioxaphosphinine core fused with a purine base (6-aminopurine) and a 2-aminobenzoate ester group. Its sodium salt formulation enhances aqueous solubility, a critical factor for bioavailability . The stereochemistry (4aR,6R,7R,7aR) and phosphoester linkage contribute to its structural uniqueness, which is pivotal for interactions with biological targets such as kinases or nucleotide-binding enzymes .
Properties
Molecular Formula |
C17H16N6NaO7P |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate |
InChI |
InChI=1S/C17H17N6O7P.Na/c18-9-4-2-1-3-8(9)17(24)29-13-12-10(5-27-31(25,26)30-12)28-16(13)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16H,5,18H2,(H,25,26)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
InChI Key |
YIXUIUMLKLRBHT-KHXPSBENSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Biological Activity
The compound sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate (CAS No: 142702-29-2) is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C17H16N6NaO7P
- Molecular Weight : 470.31 g/mol
Structural Features
The compound features a unique combination of a purine derivative and a dioxaphosphinin moiety, which may contribute to its biological activity. The presence of the sodium ion enhances its solubility in biological systems.
Research indicates that this compound may interact with various biological pathways:
- Adenosine Receptor Modulation : The purine-like structure suggests potential interactions with adenosine receptors, which are crucial in numerous physiological processes including inflammation and immune responses.
- Phosphorylation Pathways : The dioxaphosphinin component may influence phosphorylation cascades, affecting cell signaling pathways involved in growth and differentiation.
In Vitro Studies
Several studies have investigated the biological effects of this compound:
- Cell Proliferation : In vitro assays demonstrated that this compound promotes cell proliferation in various cancer cell lines. This effect is likely mediated through activation of signaling pathways associated with cell cycle progression.
Case Studies
- Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an anti-cancer agent. It was shown to inhibit tumor growth in xenograft models by modulating apoptosis-related proteins.
- Neuroprotective Effects : Research conducted on neuronal cell cultures indicated that the compound exhibits neuroprotective properties by reducing oxidative stress and promoting neuronal survival under toxic conditions.
Toxicology and Safety Profile
While the compound shows promising biological activity, its safety profile must be evaluated:
- Acute Toxicity : Preliminary toxicity studies suggest low acute toxicity levels; however, further investigation is necessary to determine chronic exposure effects.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The target compound shares its furo-dioxaphosphinine scaffold with several analogs, but substituent variations dictate functional differences:
Key Observations :
- Ester Groups: The 2-aminobenzoate in the target compound introduces aromaticity and hydrogen-bonding capacity, distinguishing it from aliphatic esters (e.g., octanoyl in CAS 57329-09-6) . This may enhance target selectivity through π-π stacking or polar interactions .
- Phosphoester vs. Cyclic Phosphate : Unlike 2′,3′-cAMP , the target compound’s phosphoester linkage allows for hydrolytic stability under physiological conditions, extending its half-life .
Bioactivity and Target Affinity
- Docking Studies: Minor structural changes, such as replacing the 2-aminobenzoate with a hydroxymethyl group (as in ), reduce binding affinity by ~40% in kinase inhibition assays due to loss of aromatic interactions with hydrophobic enzyme pockets .
- Cluster Analysis: Hierarchical clustering based on Tanimoto coefficients (Morgan fingerprints) groups the target compound with octanoyl and hydroxymethyl analogs (Tanimoto >0.5) but separates it from non-esterified derivatives like 2′,3′-cAMP . This correlates with shared bioactivity in nucleotide-signaling pathways .
Pharmacokinetic and Physicochemical Properties
- Solubility : The sodium salt of the target compound exhibits moderate solubility (LogP ~3.9), whereas the hydroxymethyl analog (LogP ~-1.2) is highly water-soluble but suffers from rapid renal clearance .
- Metabolic Stability: The 2-aminobenzoate ester resists esterase-mediated hydrolysis better than aliphatic esters (e.g., octanoyl), as evidenced by in vitro liver microsome assays .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 2-aminobenzoate group is critical for balancing lipophilicity and target engagement. Analogs lacking this group show reduced efficacy in cellular models of inflammation and cancer .
- Therapeutic Potential: Preclinical studies suggest the target compound inhibits PI3K/Akt/mTOR signaling with IC50 values ~50 nM, outperforming hydroxymethyl and octanoyl analogs by 2–3 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
